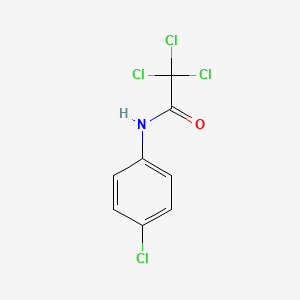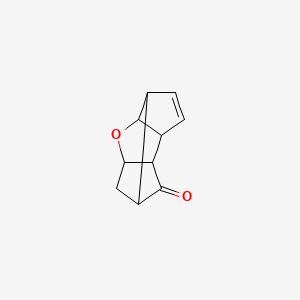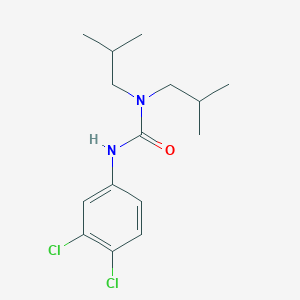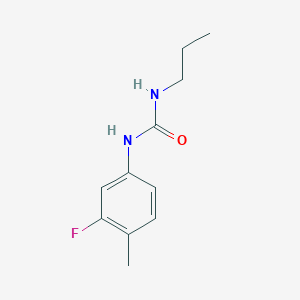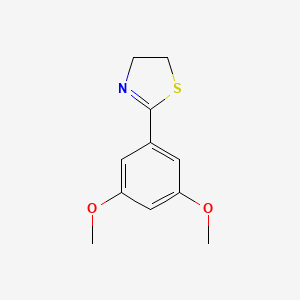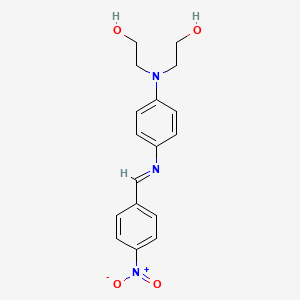
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline is an organic compound known for its applications in various fields such as dyeing and scientific research. This compound is characterized by its unique structure, which includes both amino and nitro functional groups, making it versatile in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline typically involves the reaction of 4-nitrobenzaldehyde with 4-(bis(2-hydroxyethyl)amino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(bis(2-hydroxyethyl)amino)-N-(4-aminobenzylidene)aniline, while substitution reactions can produce a range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of 4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bis(2-hydroxyethyl)amino)-N-(4-aminobenzylidene)aniline: A reduced form of the compound with an amino group instead of a nitro group.
4-(Bis(2-hydroxyethyl)amino)-N-(4-methylbenzylidene)aniline: A derivative with a methyl group instead of a nitro group.
Uniqueness
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline is unique due to its combination of amino and nitro functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and other organic compounds .
Eigenschaften
CAS-Nummer |
152100-53-3 |
|---|---|
Molekularformel |
C17H19N3O4 |
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)methylideneamino]anilino]ethanol |
InChI |
InChI=1S/C17H19N3O4/c21-11-9-19(10-12-22)16-7-3-15(4-8-16)18-13-14-1-5-17(6-2-14)20(23)24/h1-8,13,21-22H,9-12H2 |
InChI-Schlüssel |
JFWPEGIUZVSGJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


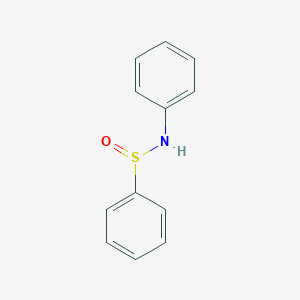


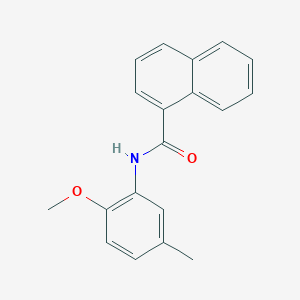


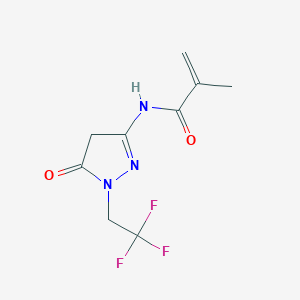
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
